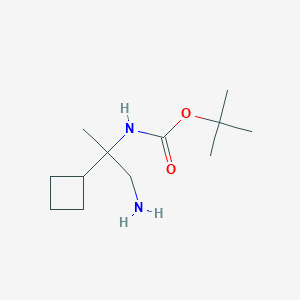

Tert-butyl N-(1-amino-2-cyclobutylpropan-2-yl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-butyl N-(1-amino-2-cyclobutylpropan-2-yl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis due to their versatility and stability. This compound is particularly interesting because of its unique structure, which includes a tert-butyl group, an amino group, and a cyclobutyl ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(1-amino-2-cyclobutylpropan-2-yl)carbamate typically involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide. This reaction leads to the formation of an acyl azide intermediate, which undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate. The isocyanate derivative formed is then trapped to give the final carbamate product .

Industrial Production Methods

In industrial settings, the production of tert-butyl carbamates often involves the use of di-tert-butyl dicarbonate (Boc2O) as a reagent. This method is favored due to its efficiency and the high yields obtained at relatively low temperatures .

Análisis De Reacciones Químicas

Types of Reactions

Tert-butyl N-(1-amino-2-cyclobutylpropan-2-yl)carbamate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the carbamate into amines or other reduced forms.

Substitution: The amino group in the compound can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions typically involve reagents like alkyl halides and acid chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Tert-butyl N-(1-amino-2-cyclobutylpropan-2-yl)carbamate is primarily investigated for its role as a pharmacophore in drug design. Its structure allows for interactions with biological targets, making it a candidate for developing new therapeutic agents.

Case Study: Kinase Inhibition

Research has indicated that compounds with similar structures exhibit inhibitory activity against various kinases involved in disease processes, such as cancer and inflammation. The unique cyclobutyl structure may enhance binding affinity to specific kinase targets, leading to the development of novel anticancer therapies .

Synthetic Intermediate

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its reactivity can be leveraged to create derivatives that may possess enhanced biological activity or novel properties.

Example Reaction Pathways

The synthesis of this compound can involve:

- Reaction with isocyanates to form carbamates.

- Coupling reactions with other amino acids or amines to produce biologically relevant compounds.

Biological Studies

The compound's interaction with biological systems has been explored, particularly its potential antimicrobial properties. Similar compounds have shown activity against various pathogens, suggesting that this compound could be evaluated for similar effects.

Antimicrobial Activity

Preliminary studies indicate that derivatives of this compound may inhibit the growth of antibiotic-resistant bacteria, positioning it as a candidate for further research in antimicrobial drug development .

Mecanismo De Acción

The mechanism of action of tert-butyl N-(1-amino-2-cyclobutylpropan-2-yl)carbamate involves its ability to act as a protecting group for amines. The tert-butyl group provides steric hindrance, which prevents unwanted reactions at the amino site. This protection is typically removed under acidic conditions, releasing the free amine for further reactions .

Comparación Con Compuestos Similares

Similar Compounds

tert-Butyl carbamate: A simpler carbamate with similar protecting group functionality.

Benzyl carbamate: Another protecting group for amines, but with different stability and deprotection conditions.

Fluorenylmethoxycarbonyl (Fmoc) carbamate: Used in peptide synthesis, offering orthogonal protection compared to tert-butyl carbamate.

Uniqueness

Tert-butyl N-(1-amino-2-cyclobutylpropan-2-yl)carbamate is unique due to its cyclobutyl ring, which imparts distinct steric and electronic properties. This makes it particularly useful in applications where specific spatial arrangements are required.

Actividad Biológica

Tert-butyl N-(1-amino-2-cyclobutylpropan-2-yl)carbamate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing data from various studies and sources to provide a comprehensive overview.

- Chemical Name : this compound

- Molecular Formula : C12H24N2O2

- Molecular Weight : 228.33 g/mol

- CAS Number : 1781472-86-3

These properties indicate that the compound contains a tert-butyl group, which is known for enhancing lipophilicity and metabolic stability in various biological contexts.

Research indicates that compounds like this compound may act as inhibitors of specific protein kinases, which are crucial in many signaling pathways associated with diseases such as cancer and autoimmune disorders. The inhibition of kinases can lead to decreased cell proliferation and survival in malignant cells, making these compounds potential therapeutic agents in oncology and immunology .

Case Studies

- Antifungal Activity : A study compared the antifungal properties of tert-butyl derivatives against strains of Trichophyton mentagrophytes and Trichophyton rubrum. The original compound exhibited moderate antifungal activity, with an IC50 value indicating effective inhibition of fungal growth. Analogous compounds with variations in substituents showed differing levels of activity, suggesting structure-activity relationships that warrant further investigation .

- Kinase Inhibition : In a focused study on kinase inhibitors, this compound was shown to inhibit several kinases involved in cell signaling pathways. This inhibition was quantified using biochemical assays, revealing significant effects on cell cycle progression and apoptosis in treated cancer cell lines .

Comparative Biological Activity Table

| Compound Name | Biological Activity | IC50 (μM) | Notes |

|---|---|---|---|

| This compound | Antifungal | 31 | Moderate effectiveness against fungal strains |

| CF3-Cyclobutane analogue | Antifungal | 102 | Lower efficacy compared to parent compound |

| Buclizine (reference compound) | Antihistamine | 31 | Moderate effectiveness; used for comparison |

Synthesis and Stability

The synthesis of this compound involves several steps, including the use of specific reagents that enhance yield and purity. The stability of the compound has been assessed under various conditions, indicating that modifications to the tert-butyl group can influence both metabolic stability and biological activity. For instance, replacing the tert-butyl group with other moieties like CF3-cyclobutane showed varied effects on lipophilicity and metabolic stability .

Propiedades

IUPAC Name |

tert-butyl N-(1-amino-2-cyclobutylpropan-2-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-12(4,8-13)9-6-5-7-9/h9H,5-8,13H2,1-4H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBIBQBHUPJWLDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C)(CN)C1CCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.